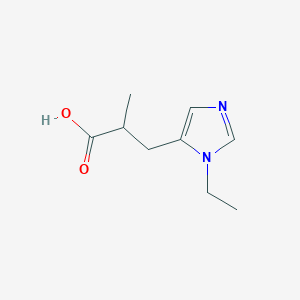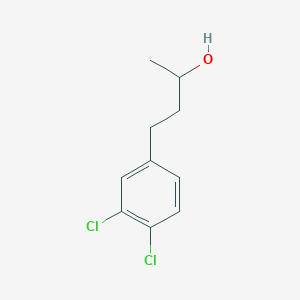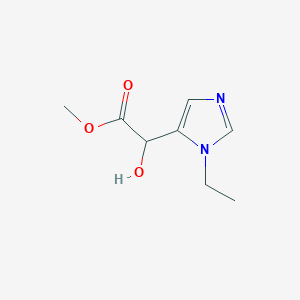
3-(1-Ethyl-1h-imidazol-5-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-imidazole with a suitable alkylating agent to introduce the propanoic acid moiety. The reaction conditions typically involve the use of a base such as triethylamine and solvents like tetrahydrofuran and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for serotonin receptors, particularly the 5-HT7 receptor . This interaction involves the formation of halogen bonds with the receptor, leading to modulation of neurotransmitter activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid
- 1-(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Uniqueness
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is unique due to its specific structural features and its high selectivity for serotonin receptors. This selectivity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-(3-ethylimidazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-6-10-5-8(11)4-7(2)9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
CXPVUBSTFHVFTO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)



![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)







